3-Amino-5-methylbenzamide
Overview
Description
3-Amino-5-methylbenzamide is a chemical compound with the CAS Number: 1169516-89-5 . It has a molecular weight of 150.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is the same, and its Inchi Code is 1S/C8H10N2O/c1-5-2-6 (8 (10)11)4-7 (9)3-5/h2-4H,9H2,1H3, (H2,10,11) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
DNA Repair and Cellular Processes
3-Amino-5-methylbenzamide, often studied in the form of 3-aminobenzamide, has been a focus in research related to DNA repair processes. It's commonly used as an inhibitor of poly(ADP-ribose) synthesis, a significant process in DNA repair. Studies have shown that 3-aminobenzamide can influence DNA break frequencies in cells damaged by methyl methane sulfonate, indicating a complex relationship with DNA repair mechanisms (Cleaver, Milam, & Morgan, 1985).
Thermal Stability and Chemical Properties
Research has also explored the thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). This includes studies on the decomposition temperature and heat release during thermal decomposition, contributing to our understanding of the chemical properties and stability of these compounds under various conditions (Cong & Cheng, 2021).
Cancer Research and Anti-Tumor Activity
There's a significant interest in the role of 3-aminobenzamide derivatives in cancer research. Studies have synthesized novel derivatives and evaluated their anti-tumor activity, showing promising results in vitro. These studies contribute to the development of new therapeutic agents in cancer treatment (Li, 2014).
Impact on Cardiovascular Function
Research has also explored the cardiovascular effects of similar compounds. For example, studies on 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, an anti-ulcer drug, have shown it can influence blood flow and cardiac contractility, offering insights into the cardiovascular implications of these types of compounds (Hirohashi, Takasuna, Asano, Ryokawa, & Tamura, 1993).
Influence on DNA Precursor Metabolism
Further studies have noted that 3-aminobenzamide can affect DNA precursor metabolism. This includes its impact on the incorporation of nucleotides into DNA, suggesting a broader influence on cellular metabolic processes beyond its role as a poly(ADP-ribose) synthetase inhibitor (Milam, Thomas, & Cleaver, 1986).
Repellent Effectiveness and Toxicology
In the field of entomology and toxicology, studies have evaluated the effectiveness and toxicity of compounds like N,N-diethyl-3-methylbenzamide (DEET) as insect repellents. This research contributes to our understanding of the use of these compounds in pest control and their impact on non-target organisms (Alzogaray, 2015).
Gastroprokinetic Activity
Another area of interest is the potential gastroprokinetic activity of benzamides bearing different alicyclic structures. These studies offer insights into how modifications to the benzamide structure can influence its effectiveness in gastrointestinal applications (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-5-methylbenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The primary target of this compound is the PARP enzyme, which plays a crucial role in maintaining the integrity of the genome and regulating gene expression.
Mode of Action
The compound interacts with its target, the PARP enzyme, by inhibiting its activity. This inhibition decreases the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . It also inhibits biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This decrease in end product metabolites and increase in catecholamines can play a significant role in the anti-inflammatory effects of this compound .
Biochemical Pathways
The inhibition of the PARP enzyme by this compound affects several biochemical pathways. The most significant of these is the DNA repair pathway, where the inhibition of PARP leads to a decrease in the repair of single-strand DNA breaks . This can result in the accumulation of DNA damage, potentially leading to cell death. Additionally, the compound’s action can affect the regulation of gene expression and programmed cell death .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the PARP enzyme, leading to a decrease in DNA repair and potential accumulation of DNA damage . On a cellular level, this can lead to cell death, particularly in cells with high levels of DNA damage. Additionally, the compound’s anti-inflammatory effects can lead to a decrease in inflammation and potentially provide therapeutic benefits in conditions characterized by excessive inflammation .
Properties
IUPAC Name |
3-amino-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOAUFBLDQIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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